molecular formula C22H21F2N3O4 B2628582 8-(2,6-Difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-03-7

8-(2,6-Difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

カタログ番号: B2628582
CAS番号: 1021081-03-7
分子量: 429.424
InChIキー: DIQCWGIUNGXJHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(2,6-Difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. The molecule is substituted with a 2,6-difluorobenzoyl group at position 8 and a 2-phenoxyethyl chain at position 2.

特性

IUPAC Name

8-(2,6-difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O4/c23-16-7-4-8-17(24)18(16)19(28)26-11-9-22(10-12-26)20(29)27(21(30)25-22)13-14-31-15-5-2-1-3-6-15/h1-8H,9-14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQCWGIUNGXJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

8-(2,6-Difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of 1,3,8-triazaspiro compounds. These compounds have garnered attention due to their potential biological activities, particularly in cardioprotection and mitochondrial function modulation. This article reviews the biological activity of this specific compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

The compound exhibits its biological activity primarily through its interaction with the mitochondrial permeability transition pore (mPTP). Research indicates that derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold inhibit mPTP opening, which is crucial in preventing cell death during ischemic events such as myocardial infarction (MI) . The mechanism involves binding to the c subunit of the F₁/F₀-ATP synthase complex, offering cardioprotective effects without the toxic side effects associated with traditional mPTP inhibitors like Oligomycin A .

Biological Activity Overview

The biological activity of 8-(2,6-Difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be summarized as follows:

Activity Description
mPTP Inhibition Prevents mPTP opening, reducing apoptotic rates in cardiac cells during reperfusion .
Cardioprotective Effects Improves cardiac function and preserves mitochondrial ATP levels during ischemic conditions .
Safety Profile Exhibits minimal off-target effects and maintains cellular viability compared to other agents .

Case Studies

  • Cardiac Function Improvement : In a study involving myocardial infarction models, administration of the compound led to a significant reduction in apoptotic cell death and improved overall cardiac function during reperfusion therapy. The treated group showed a preservation of mitochondrial ATP levels compared to untreated controls .
  • Comparison with Oligomycin A : Unlike Oligomycin A, which irreversibly blocks ATP synthase activity and is toxic to cells, the triazaspiro compound demonstrated a safer profile by not affecting cell viability or ATP levels significantly during acute treatments .

Research Findings

Recent studies have elucidated the structure-activity relationship (SAR) of various triazaspiro compounds. Key findings include:

  • The presence of the difluorobenzoyl moiety enhances binding affinity to target proteins involved in mitochondrial function.
  • Modifications in phenoxyethyl substitutions can lead to variations in biological activity and safety profiles .

類似化合物との比較

Comparison with Similar Compounds

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a versatile framework for drug discovery. Below is a comparison of key analogs, focusing on structural variations, biological activities, and synthesis strategies:

Structural and Functional Analogues

Compound Name / ID Substituents Biological Activity Key Findings References
Compound 11 1,3,8-Triazaspiro[4.5]decane-2,4-dione core (no substituents) PHD2 inhibition Exhibited inhibitory activity against truncated PHD2 (tPHD2) in MS assays. Core structure critical for binding to the 2OG-dependent oxygenase active site.
Compound 36–44 3-Hydroxypyridine derivatives PHD2 inhibition Inactive in enzyme assays, highlighting the necessity of the imidazolidine-2,4-dione core and rigid linker for activity.
8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Acetyl group at position 8 N/A Used as a synthetic intermediate; demonstrates the feasibility of introducing diverse substituents via reductive amination.
RS102221 8-[5-(2,4-dimethoxy-5-(4-trifluoromethylphenylsulfonamido)phenyl-5-oxopentyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 5-HT2C receptor antagonism Used in neuropsychopharmacological studies to dissect serotonin receptor roles in behavior.
WASp-targeting SMC #13 8-(2,3-Dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl) substituents WASp degradation Induces degradation of WASp in malignant hematopoietic cells, inhibiting migration and proliferation.

Key Structural Differences and Implications

  • Substituent Diversity: The 2,6-difluorobenzoyl group in the target compound may enhance binding affinity compared to non-fluorinated analogs (e.g., Compound 11) due to increased electronegativity and steric effects . The 2-phenoxyethyl chain at position 3 contrasts with shorter alkyl or aryl groups in other analogs (e.g., RS102221’s bulky sulfonamide chain). This could influence pharmacokinetics, such as oral bioavailability or blood-brain barrier penetration .
  • Core Modifications :

    • Replacement of the imidazolidine-2,4-dione core with imidazole-2,4-dione (Compounds 36–44) abolished PHD2 inhibitory activity, underscoring the core’s role in maintaining conformational rigidity .

Pharmacological Profiles

  • Receptor Antagonism : Analogs like RS102221 (5-HT2C antagonist) and MDL 100,907 (5-HT2A antagonist) demonstrate the scaffold’s adaptability for CNS targets .
  • Anticancer Activity : WASp-targeting SMC #13 exemplifies applications in oncology by disrupting cytoskeletal dynamics in hematopoietic cancers .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。